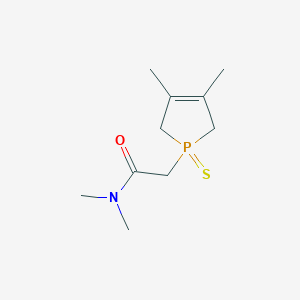
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a unique combination of sulfur, phosphorus, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The starting materials often include dimethylacetamide and specific phosphorous and sulfur-containing reagents. The reaction conditions may require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
化学反応の分析
Types of Reactions
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or phosphines.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide: shares similarities with other phosphorothioate compounds.
Dimethylacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
特性
CAS番号 |
61213-82-9 |
|---|---|
分子式 |
C10H18NOPS |
分子量 |
231.30 g/mol |
IUPAC名 |
2-(3,4-dimethyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H18NOPS/c1-8-5-13(14,6-9(8)2)7-10(12)11(3)4/h5-7H2,1-4H3 |
InChIキー |
XJAIXOHMHGCZBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CP(=S)(C1)CC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
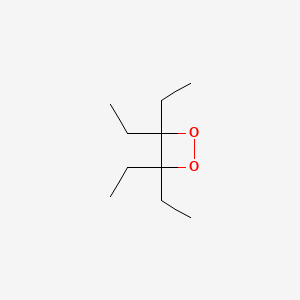
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
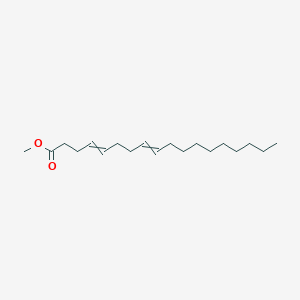
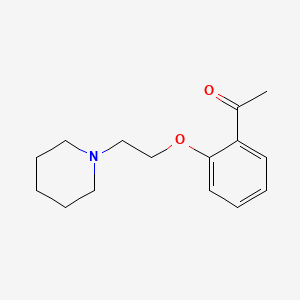
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

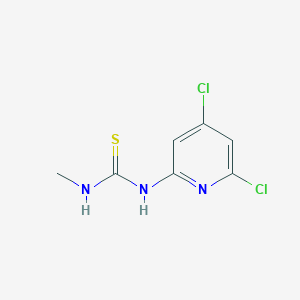
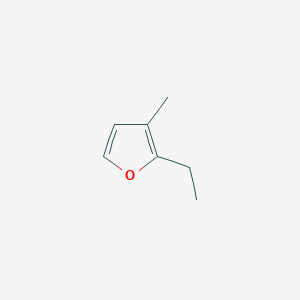
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
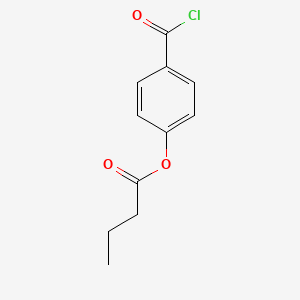
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
